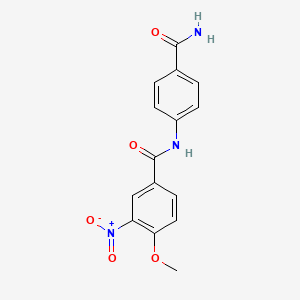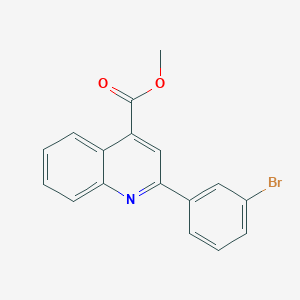![molecular formula C8H17NOS B1619492 S-[2-(dimethylamino)ethyl] butanethioate CAS No. 63512-62-9](/img/structure/B1619492.png)
S-[2-(dimethylamino)ethyl] butanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-(dimethylamino)ethyl] butanethioate, also known as S-butyrylthiocholine, is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(dimethylamino)ethyl] butanethioate typically involves the esterification of butanethioic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:
Butanethioic acid+2-(dimethylamino)ethanol→S-[2-(dimethylamino)ethyl] butanethioate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
S-[2-(dimethylamino)ethyl] butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
S-[2-(dimethylamino)ethyl] butanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in enzymatic assays to study the activity of cholinesterase enzymes.
Medicine: It is used in the development of drugs targeting cholinergic systems and in the study of neurodegenerative diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of S-[2-(dimethylamino)ethyl] butanethioate involves its interaction with cholinesterase enzymes. The compound acts as a substrate for these enzymes, leading to the hydrolysis of the ester bond and the release of butanethioic acid and 2-(dimethylamino)ethanol. This reaction is important for studying the activity and inhibition of cholinesterase enzymes, which are involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
S-acetylthiocholine: Similar in structure but with an acetyl group instead of a butanoyl group.
S-propionylthiocholine: Similar in structure but with a propionyl group instead of a butanoyl group.
S-benzoylthiocholine: Similar in structure but with a benzoyl group instead of a butanoyl group.
Uniqueness
S-[2-(dimethylamino)ethyl] butanethioate is unique due to its specific structure, which allows it to interact with cholinesterase enzymes in a distinct manner. This makes it a valuable tool in biochemical research for studying enzyme activity and inhibition .
Properties
CAS No. |
63512-62-9 |
|---|---|
Molecular Formula |
C8H17NOS |
Molecular Weight |
175.29 g/mol |
IUPAC Name |
S-[2-(dimethylamino)ethyl] butanethioate |
InChI |
InChI=1S/C8H17NOS/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3 |
InChI Key |
DSJJEJHMVGHXTN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)SCCN(C)C |
Canonical SMILES |
CCCC(=O)SCCN(C)C |
Key on ui other cas no. |
63512-62-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



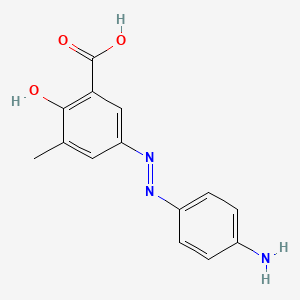
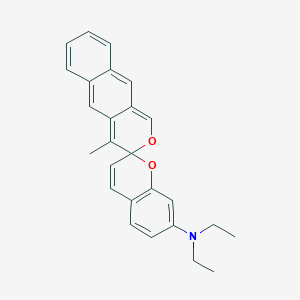
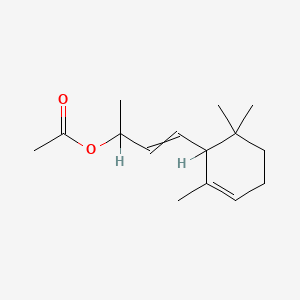

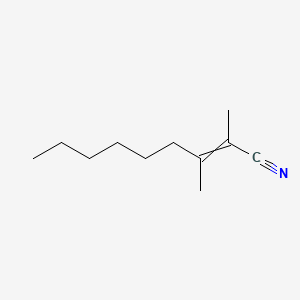
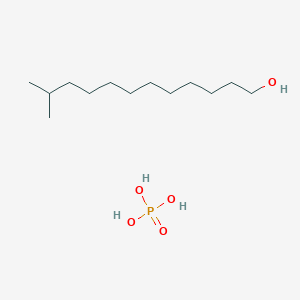
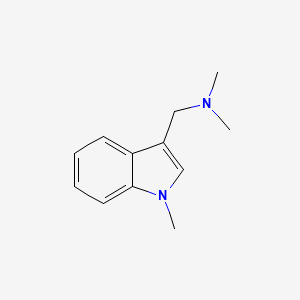

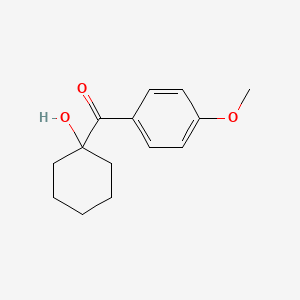
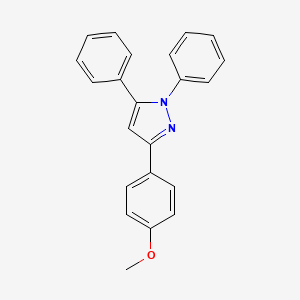
![4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol](/img/structure/B1619426.png)
